ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound It features a pyrimido[2,1-b][1,3]thiazine core, which is a fused ring system containing both pyrimidine and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as ethyl acetoacetate, benzaldehyde, and thiourea under acidic or basic conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential neuroprotective and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Materials Science: The compound’s properties may be exploited in the design of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. For instance, it may inhibit specific pathways involved in inflammation or neurodegeneration by binding to key proteins and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Uniqueness
Ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to its specific substitution pattern and the presence of both pyrimidine and thiazine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H20N2O3S |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
ethyl 4-oxo-6,8-diphenyl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C22H20N2O3S/c1-2-27-21(26)18-19(15-9-5-3-6-10-15)23-22-24(17(25)13-14-28-22)20(18)16-11-7-4-8-12-16/h3-12,20H,2,13-14H2,1H3 |
InChI Key |
ZLTNZUXDJBGSNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)CCS2)C4=CC=CC=C4 |
Origin of Product |
United States |
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